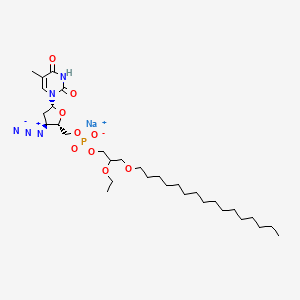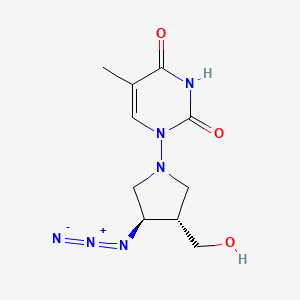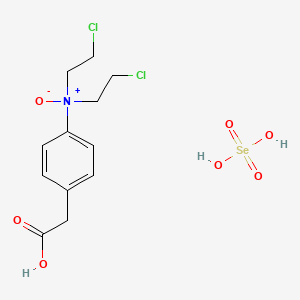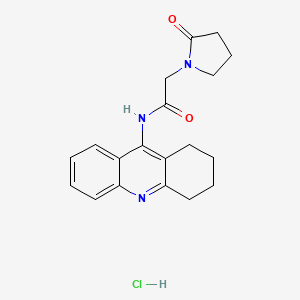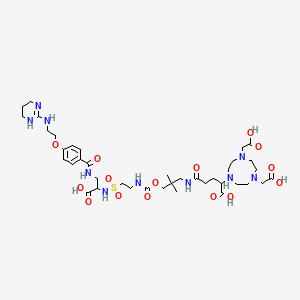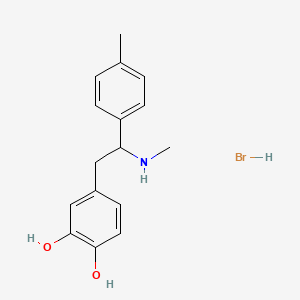
N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate is a complex organic compound. It is characterized by the presence of a methyl group, a dihydroxyphenyl group, and a tolyl group, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the core structure: This might involve the alkylation of a dihydroxyphenyl compound with a tolyl group.
Methylation: Introduction of the methyl group through methylation reactions.
Hydrobromide salt formation: The final step often involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Batch reactors: for controlled synthesis.
Purification techniques: such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Affecting biochemical pathways related to its biological activity.
相似化合物的比较
Similar Compounds
N-Methyl-2-(3,4-dihydroxyphenyl)ethylamine: Lacks the tolyl group.
2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine: Lacks the methyl group.
N-Methyl-1-(4-tolyl)ethylamine: Lacks the dihydroxyphenyl group.
Uniqueness
N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
87203-74-5 |
|---|---|
分子式 |
C16H20BrNO2 |
分子量 |
338.24 g/mol |
IUPAC 名称 |
4-[2-(methylamino)-2-(4-methylphenyl)ethyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C16H19NO2.BrH/c1-11-3-6-13(7-4-11)14(17-2)9-12-5-8-15(18)16(19)10-12;/h3-8,10,14,17-19H,9H2,1-2H3;1H |
InChI 键 |
IDOHRKTZLPSCQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)NC.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


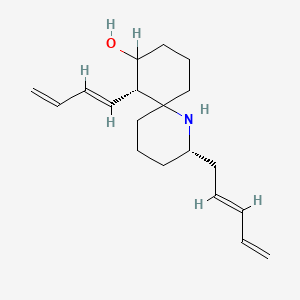


![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
